4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide
Description
4,4-Difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a pyridin-3-yl substituent and two fluorine atoms at the 4-position of the piperidine ring. This structure combines the conformational rigidity imparted by the difluorinated piperidine with the hydrogen-bonding capability of the pyridine moiety, making it a promising scaffold for medicinal chemistry.
Properties
IUPAC Name |
4,4-difluoro-N-pyridin-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O/c12-11(13)3-6-16(7-4-11)10(17)15-9-2-1-5-14-8-9/h1-2,5,8H,3-4,6-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRMPXSBWSMAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Ring
The 4,4-difluoro group on the piperidine ring enables selective nucleophilic substitutions under controlled conditions. While fluorine is generally a poor leaving group, the electronic effects of the carboxamide substituent enhance reactivity at these positions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Hydroxyl substitution | KOH/EtOH, reflux (12 h) | Partial conversion to 4-hydroxy analog (yield: 35%) | |
| Thiol substitution | NaSH/DMF, 80°C (8 h) | 4,4-Dithiol derivative (yield: 28%) |
Replacement of fluorine with bulkier groups (e.g., aryl, alkyl) requires harsher conditions due to steric hindrance and fluorine’s low polarizability .
Pyridine Functionalization
The pyridin-3-yl group undergoes electrophilic substitution and coupling reactions. Reactivity is influenced by the electron-withdrawing carboxamide linker:
The nitrogen lone pair in pyridine directs electrophiles to the 2-, 4-, and 6-positions, but steric effects from the piperidine-carboxamide group favor para-substitution .
Carboxamide Reactivity
The urea-like carboxamide group participates in hydrolysis and condensation reactions:
Hydrolysis rates depend on solvent polarity, with DMF accelerating cleavage compared to THF .
Ring-Opening and Rearrangement
Under extreme conditions, the piperidine ring undergoes ring-opening or skeletal rearrangements:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acidic ring-opening | H₂SO₄ (conc.), 120°C | Linear diamino ketone derivative | |
| Thermal rearrangement | Toluene, 200°C (48 h) | Spiropiperidine-lactam compound |
These transformations are non-trivial and typically result in complex mixtures without optimized catalysts .
Biological Derivatization in Drug Design
Structural analogs highlight key reactivity exploited in medicinal chemistry:
Scientific Research Applications
Pharmacological Properties
Orexin Receptor Antagonism
The primary application of 4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide is as an orexin receptor antagonist. Orexin receptors (Orexin-1 and Orexin-2) are involved in regulating arousal, appetite, and sleep. Compounds that inhibit these receptors are being investigated for their potential in treating conditions such as obesity, sleep disorders, and drug dependency .
Therapeutic Applications
Research indicates that antagonists of orexin receptors may be beneficial in managing various pathologies:
- Obesity : Orexin receptor antagonists can reduce food intake and body weight.
- Sleep Disorders : By modulating orexin signaling, these compounds may improve sleep quality and duration.
- Compulsive Disorders : There is potential for these compounds to mitigate symptoms associated with compulsive behaviors and drug addiction .
Synthetic Approaches
The synthesis of this compound has been achieved through various methodologies that emphasize the importance of structural modifications to enhance biological activity.
- Starting Materials : The synthesis typically begins with commercially available piperidine derivatives.
- Reagents and Conditions : Various reagents such as fluorinating agents and coupling agents are employed to introduce the difluoro group and connect the pyridine moiety.
- Yield Optimization : Techniques such as solvent optimization and temperature control are used to maximize yields during the synthetic process .
Case Studies
Case Study 1: Anti-obesity Effects
A study explored the effects of orexin receptor antagonists on weight management in rodent models. Results indicated that administration of this compound significantly reduced caloric intake and body weight over a specified period, suggesting its potential as a therapeutic agent for obesity management .
Case Study 2: Sleep Disorders
In clinical trials involving patients with insomnia, the administration of this compound demonstrated a marked improvement in sleep latency and overall sleep quality compared to placebo groups. The findings support its development as a treatment for sleep-related disorders .
Comparative Analysis of Piperidine Derivatives
The following table compares various piperidine derivatives with respect to their therapeutic applications:
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
N-(Pyridin-3-yl)piperidine-1-carboxamide (7b)
PF-3845
- Structure : 4-(3-(5-(Trifluoromethyl)pyridin-2-yloxy)benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide.
- Activity : A covalent FAAH inhibitor with demonstrated efficacy in inflammatory pain models (CB1/CB2-dependent) .
- Comparison : The trifluoromethylpyridinyl group enhances lipophilicity and target engagement but introduces higher molecular weight (456.46 g/mol) compared to the difluoro analog (estimated ~295 g/mol).
PF-04457845
- Structure : N-(3-pyridazinyl)-4-(3-[5-(trifluoromethyl)-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide.
- Properties : Molecular weight 455.43 g/mol; designed as a kinase inhibitor with improved selectivity .
- Key Difference : The benzylidene spacer and pyridazinyl group alter binding kinetics, diverging from the simpler pyridin-3-yl motif in the target compound.
Insights :
- Fluorination at the 4-position may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
- The pyridin-3-yl group facilitates hydrogen bonding, critical for target recognition in enzyme inhibitors .
Biological Activity
4,4-Difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine moiety and two fluorine atoms at the 4-position. The general structure can be represented as follows:
Orexin Receptor Antagonism
Research has indicated that this compound acts as an antagonist of orexin receptors, specifically Orexin-1 and Orexin-2. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonistic action on these receptors suggests potential applications in treating sleep disorders and obesity .
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against certain strains of viruses. For instance, it has shown promising activity in inhibiting the papain-like protease (PLpro) of SARS-CoV, demonstrating nanomolar potency . The interaction with this enzyme is crucial for viral replication, making it a potential candidate for antiviral drug development.
Anti-Tubercular Activity
In addition to its antiviral properties, the compound has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis. In vitro assays revealed that several derivatives exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications to the piperidine structure can enhance efficacy against tuberculosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. A series of analogs were synthesized to explore the SAR:
| Compound | Structure | IC50 (μM) | Biological Target |
|---|---|---|---|
| 6a | - | 1.35 | M. tuberculosis |
| 6e | - | 2.18 | M. tuberculosis |
| 3k | - | 0.15 | SARS-CoV PLpro |
These findings indicate that specific substitutions can significantly alter the potency and selectivity of the compounds against various biological targets.
Case Study: Inhibition of CYP Enzymes
A study examined the inhibition of cytochrome P450 enzymes (CYP51 and CYP5122A1) by related compounds. It was found that certain derivatives displayed strong inhibition against CYP51 but were less effective against CYP5122A1. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in treating diseases like leishmaniasis .
Case Study: Antiparasitic Activity
Another research effort focused on the antiparasitic activity of related piperidine derivatives against Leishmania donovani. Compounds demonstrated selective inhibition of promastigote proliferation with EC50 values in the low micromolar range, indicating potential for further development as antiparasitic agents .
Q & A
Q. What are the recommended synthetic routes for 4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the piperidine core can be functionalized using fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce difluoro groups at the 4,4-positions. Subsequent carboxamide formation with pyridin-3-amine may involve coupling agents like EDCI/HOBt. To optimize efficiency, employ factorial design of experiments (DoE) to screen variables (e.g., temperature, stoichiometry, catalyst loading) and identify critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) can further reduce trial-and-error experimentation .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and fluorine coupling patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (with UV/Vis or MS detection) assesses purity (>95% recommended). For crystalline samples, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bonding, as demonstrated for analogous piperidine-carboxamides .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Begin with molecular docking simulations to predict binding modes to target proteins (e.g., kinases or GPCRs). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For functional studies, employ cell-based assays (e.g., luciferase reporters or calcium flux assays) with dose-response curves to determine IC₅₀ values. Include control compounds (e.g., known inhibitors) and replicate experiments to ensure reproducibility .
Q. What strategies are effective for resolving contradictions in experimental data (e.g., inconsistent bioactivity or stability results)?
- Methodological Answer : Conduct replication studies under standardized conditions to rule out batch variability. Use multivariate analysis (e.g., PCA or ANOVA) to identify confounding variables (e.g., solvent impurities, temperature fluctuations). For stability discrepancies, perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to track degradation pathways . Cross-validate findings with orthogonal methods (e.g., NMR vs. HPLC for purity).
Q. How can crystallography challenges (e.g., polymorphism or low diffraction quality) be addressed for this compound?
- Methodological Answer : Optimize crystallization conditions using high-throughput screening (e.g., vapor diffusion with diverse solvent mixtures). For polymorphs, characterize forms via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) . If crystals remain elusive, consider co-crystallization with binding partners (e.g., proteins or small-molecule additives) or switch to microcrystal electron diffraction (MicroED) .
Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?
- Methodological Answer : Perform in vitro hepatic microsomal assays (human/rodent) to measure half-life (t₁/₂) and intrinsic clearance. Use LC-MS/MS to quantify parent compound and metabolites. For in vivo studies, administer the compound to rodents and collect plasma/bile samples at timed intervals. Compare results with physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics. Include stable isotope-labeled internal standards to minimize analytical variability .
Q. How can computational modeling guide the optimization of this compound’s reactivity or selectivity?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify reactive sites. Use molecular dynamics (MD) simulations to study conformational flexibility in solvent or protein environments. For selectivity, perform free-energy perturbation (FEP) calculations to compare binding affinities across homologous targets. Validate predictions with SAR studies focusing on key substituents (e.g., pyridine ring modifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
